2-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-4-(thiophen-2-yl)-1,3-thiazole
Description
Properties
IUPAC Name |
[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]-(4-thiophen-2-yl-1,3-thiazol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2S2/c1-10-5-14(23-17(20-10)18-9-19-23)25-11-6-22(7-11)16(24)15-21-12(8-27-15)13-3-2-4-26-13/h2-5,8-9,11H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKROMLBXXDWMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=NC(=CS4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-4-(thiophen-2-yl)-1,3-thiazole is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, particularly focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound features a thiazole ring fused with a triazolo-pyrimidine structure and an azetidine moiety. The presence of these heterocycles contributes to its biological activity. The molecular formula is C₁₃H₁₃N₄O₂S, with a molecular weight of approximately 293.34 g/mol.
Biological Activity Overview
Research has indicated that compounds containing triazolo and thiazole moieties exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound has been investigated primarily for its anticancer properties.
Anticancer Activity
A significant focus has been on the compound's ability to inhibit cancer cell proliferation. For instance:
- In vitro studies have demonstrated that derivatives of triazolo-pyrimidines can exhibit cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values for these compounds often fall within the range of 1 to 5 μM, indicating potent activity against these cell lines .
The proposed mechanism involves the inhibition of specific kinases involved in cancer cell signaling pathways. For example:
- c-Met kinase inhibition has been highlighted as a crucial pathway through which these compounds exert their effects. A related study showed that a similar compound exhibited an IC50 of 0.090 μM against c-Met kinase, suggesting that modifications to the triazolo structure can enhance inhibitory activity .
Structure-Activity Relationship (SAR)
The introduction of various substituents on the triazolo-pyrimidine core significantly impacts biological activity:
- Compounds with methyl or thiophene groups showed increased cytotoxicity compared to those without these modifications. This suggests that specific structural features are critical for enhancing bioactivity .
Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of several triazolo derivatives:
- Compound 12e , a close analog to the target compound, exhibited significant cytotoxicity with IC50 values of 1.06 ± 0.16 μM against A549 cells and 1.23 ± 0.18 μM against MCF-7 cells. These findings underline the potential of triazolo derivatives in cancer therapy .
Study 2: Mechanistic Insights
Another study focused on the mechanistic insights into how these compounds induce apoptosis in cancer cells:
- The results indicated that compounds could induce late apoptosis in A549 cells and cause cell cycle arrest in the G0/G1 phase, highlighting their potential as therapeutic agents in oncology .
Tables of Biological Activity
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 12e | A549 | 1.06 ± 0.16 | c-Met inhibition |
| 12e | MCF-7 | 1.23 ± 0.18 | c-Met inhibition |
| 12e | HeLa | 2.73 ± 0.33 | Apoptosis induction |
Comparison with Similar Compounds
Structural and Activity Comparisons
The following table summarizes key structural analogs and their biological activities:
Key Observations
Core Structure Influence :
- 1,3-Thiazole vs. 1,3,4-Thiadiazole : The 1,3-thiazole derivatives (e.g., 6a, 6i) exhibit superior inhibitory activity compared to 1,3,4-thiadiazole analogs (e.g., 11a, 11b) . This aligns with findings for compound 12a (thiazole core), which showed potent dual activity against HepG2 and MCF-7 cell lines (IC₅₀ = 1.19 µM and 3.4 µM, respectively) .
- Triazolo-Pyrimidine Role : The triazolo-pyrimidinyl group in the target compound may enhance binding affinity or metabolic stability, though direct comparisons are lacking in the evidence.
Substituent Effects :
- 4-Methyl vs. 4-Thiophenyl : In , the 4-methyl-thiazole derivative (6a) outperformed the 4-thiophenyl analog (6i) in vitro . This suggests that the thiophenyl substitution in the target compound might reduce activity unless compensated by other structural features (e.g., the triazolo-pyrimidinyl-azetidine moiety).
- Azetidine Linkage : The azetidine ring introduces conformational rigidity and may improve target engagement compared to linear alkyl chains in simpler thiazoles.
Structure-Activity Relationship (SAR) :
- Thiazole derivatives with electron-withdrawing or aromatic substituents (e.g., thiophenyl) often exhibit modulated activity due to altered electronic environments .
- Polyfunctional ligands, such as those combining thiazole and triazolo-pyrimidine moieties, demonstrate enhanced pharmacological profiles by interacting with multiple biological targets .
Discussion of Contradictions and Limitations
- Thiophenyl Substitution : While indicates reduced activity for 4-thiophenyl-thiazoles (6i), the target compound’s triazolo-pyrimidinyl-azetidine group may counteract this effect through synergistic interactions.
- Data Gaps : Activity data for the target compound are absent in the provided evidence, limiting direct comparisons. Further in vitro studies are required to validate its efficacy relative to analogs like 12a.
Q & A
Basic: How is regioselective synthesis of the triazolopyrimidine core achieved, and what experimental parameters are critical for optimizing yield?
Methodological Answer:
The synthesis of triazolopyrimidine derivatives often employs one-step regioselective cyclization using aryl amines or alcohols under controlled conditions. For example, 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine derivatives are synthesized via condensation of 5-methyl-2-thiouracil with hydrazine hydrate, followed by cyclization using POCl₃ or other Lewis acids . Key parameters include:
- Temperature control (reflux in toluene or NMP at 100–150°C).
- Solvent selection (polar aprotic solvents like DMF enhance reactivity).
- Catalyst optimization (e.g., sodium hydride for deprotonation).
Yields can vary from 31% to 56% depending on substituent steric effects and reaction time .
Basic: What analytical techniques are used to confirm the structural integrity of the compound, and how are spectral contradictions resolved?
Methodological Answer:
- 1H/13C NMR : Assignments are made based on coupling patterns (e.g., thiophene protons at δ 7.2–7.8 ppm) and comparison with analogs .
- HRMS : Molecular ion peaks ([M+H]+) are matched with theoretical values (e.g., C₁₈H₁₅N₅O₂S requires 373.0965) .
- X-ray crystallography : SHELXL/SHELXT software refines crystal structures, resolving ambiguities in stereochemistry .
Contradictions (e.g., unexpected NOE correlations) are addressed by DFT calculations or repeating synthesis under inert conditions to rule out oxidation artifacts .
Basic: What in vitro assays are suitable for initial screening of antimalarial activity, and how are IC₅₀ values interpreted?
Methodological Answer:
- Plasmodium falciparum DHODH inhibition : Recombinant PfDHODH is assayed via spectrophotometric monitoring of dihydroorotate oxidation. IC₅₀ values <100 nM indicate high potency .
- Parasite growth inhibition (e.g., SYBR Green assay): EC₅₀ values are cross-validated with cytotoxicity in mammalian cells (e.g., HEK293) to assess selectivity .
Note : Discrepancies between enzymatic and cellular assays may arise from compound permeability or off-target effects, necessitating proteomics profiling .
Advanced: How do substituents on the triazolopyrimidine ring influence anticancer activity, and how are conflicting SAR trends rationalized?
Methodological Answer:
- Trifluoroethylamino groups at the 5-position enhance tubulin polymerization (EC₅₀ ~50 nM) by stabilizing hydrophobic interactions with β-tubulin .
- Fluorine atoms at ortho positions on the phenyl ring improve metabolic stability but may reduce solubility, requiring prodrug strategies .
Contradictions (e.g., reduced activity with para-methoxy groups) are resolved via molecular dynamics simulations , revealing steric clashes with the vinca domain .
Advanced: What mechanistic studies elucidate the compound’s unique tubulin polymerization mechanism?
Methodological Answer:
- Competitive binding assays : Radiolabeled [³H]-vincristine displacement confirms non-competitive inhibition, distinct from paclitaxel .
- Cryo-EM : Resolves binding poses at the tubulin intradimer interface, showing hydrogen bonding with Thr179 and hydrophobic contacts with Tyr224 .
- Resistance profiling : Overexpression of P-glycoprotein (MDR1) has minimal impact, supporting a mechanism independent of efflux pumps .
Advanced: How are in vivo xenograft models optimized to evaluate antitumor efficacy, and what pharmacokinetic parameters are critical?
Methodological Answer:
- Mouse models : Nude mice bearing HCT-116 (colon) or A549 (lung) xenografts are dosed orally (10–50 mg/kg) or intravenously (5–20 mg/kg) .
- PK/PD analysis : Key metrics include:
Advanced: How does molecular docking predict interactions with fungal CYP51 (14-α-demethylase), and how are false positives minimized?
Methodological Answer:
- Docking software : AutoDock Vina or Glide is used with the 3LD6 crystal structure (PDB ID: 3LD6) .
- Scoring functions : Include van der Waals and electrostatic terms, with pose validation via MD simulations (100 ns trajectories) .
- False positives : Filtered by comparing docking scores with inactive analogs (e.g., triazole derivatives lacking thiophene) and testing in CYP51 inhibition assays .
Advanced: What strategies address metabolic instability in lead optimization, and how are metabolite structures characterized?
Methodological Answer:
- Metabolite identification : Liver microsomes (human/rodent) are incubated with the compound, followed by LC-MS/MS to detect hydroxylated or glucuronidated products .
- Stability enhancement :
Advanced: How are resistance mechanisms (e.g., PfCRT mutations) studied, and what structural modifications restore antimalarial efficacy?
Methodological Answer:
- Resistance selection : Serial passage of P. falciparum under sublethal drug pressure identifies mutations (e.g., PfDHODH-S68F) .
- Crystallography : Mutant PfDHODH structures reveal steric hindrance at the triazolopyrimidine binding site.
- Modifications : Bulky substituents (e.g., pentafluorosulfanyl) restore activity by filling hydrophobic pockets displaced by mutations .
Advanced: What computational tools integrate SAR and ADMET properties during lead optimization?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
